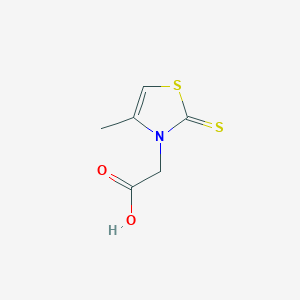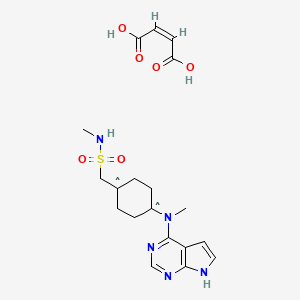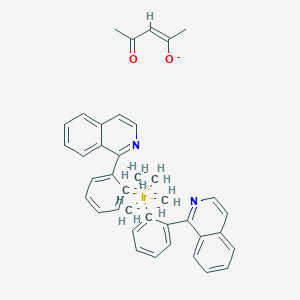
carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline is a complex organometallic compound that features iridium as the central metal atom. This compound is notable for its unique structure, which includes a carbanide ligand, a (Z)-4-oxopent-2-en-2-olate ligand, and a 1-phenylisoquinoline ligand. These ligands contribute to the compound’s stability and reactivity, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline typically involves the coordination of iridium with the respective ligands under controlled conditions. The process may include:
Formation of the Carbanide Ligand: This can be achieved through the reaction of an appropriate precursor with a base.
Coordination of (Z)-4-oxopent-2-en-2-olate: This ligand can be introduced through a reaction involving the corresponding enolate and iridium precursor.
Addition of 1-phenylisoquinoline: This step involves the coordination of 1-phenylisoquinoline to the iridium center, often facilitated by heating and the presence of a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium oxides.
Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as oxygen or peroxides.
Reducing Agents: Including hydrogen gas or hydrides.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce new iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Investigated for its potential as a bioinorganic compound with applications in medicinal chemistry.
Medicine: Explored for its anticancer properties due to the presence of iridium, which can interact with biological molecules.
Industry: Utilized in the development of new materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism by which carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline exerts its effects involves the interaction of the iridium center with various molecular targets. The compound can participate in electron transfer reactions, coordinate with other molecules, and facilitate catalytic processes. The specific pathways and targets depend on the context of its application, such as catalysis or medicinal use.
Comparación Con Compuestos Similares
Similar Compounds
Carbanide;zinc: Another organometallic compound with a carbanide ligand and zinc as the central metal.
Carbanide;iodogold: Features a carbanide ligand and gold as the central metal.
Uniqueness
Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline is unique due to the presence of iridium, which imparts distinct chemical properties such as high stability and reactivity. The combination of ligands also contributes to its versatility in various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C39H39IrN2O2-7 |
|---|---|
Peso molecular |
760.0 g/mol |
Nombre IUPAC |
carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1/b;;4-3-;;;;; |
Clave InChI |
LTSOUZKTWXFEMK-FLTDLMAQSA-M |
SMILES isomérico |
[CH3-].[CH3-].[CH3-].[CH3-].C/C(=C/C(=O)C)/[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
SMILES canónico |
[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


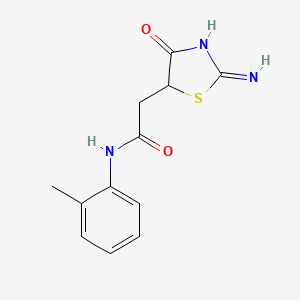
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea](/img/structure/B12344782.png)
![(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12344791.png)
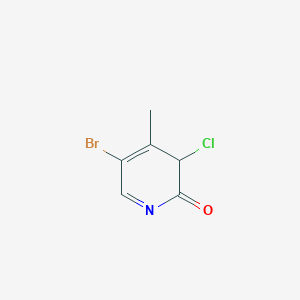
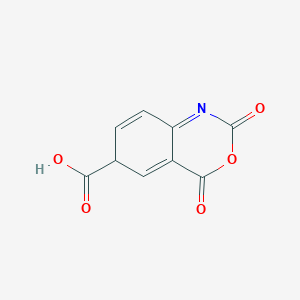
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12344805.png)
![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12344810.png)
![4,7a-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B12344817.png)
![4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B12344818.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B12344828.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B12344838.png)
